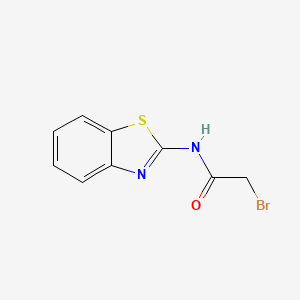

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-bromoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXLANSMFCUQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1,3 Benzothiazol 2 Yl 2 Bromoacetamide and Its Analogues

Established Synthetic Pathways for N-(1,3-benzothiazol-2-yl)-2-bromoacetamide

The synthesis of the parent compound, this compound, is a well-established process that primarily involves the acylation of 2-aminobenzothiazole (B30445). This reaction is fundamental to accessing a wide array of derivatives, as the resulting bromoacetamide moiety serves as a reactive handle for further chemical modifications.

Acylation Reactions Involving 2-Aminobenzothiazole Derivatives

The core of the synthesis lies in the nucleophilic character of the primary amine group at the 2-position of the benzothiazole (B30560) ring. This amine readily undergoes acylation when treated with an appropriate acylating agent. The reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, leading to the formation of an amide bond. The efficiency of this reaction is often enhanced by the use of a base to neutralize the hydrogen halide byproduct, thereby driving the reaction to completion. The versatility of this approach allows for the use of variously substituted 2-aminobenzothiazoles, enabling the exploration of structure-activity relationships by modifying the benzothiazole core.

Role of Bromoacetyl Bromide in Synthesis

Bromoacetyl bromide is a key reagent in the synthesis of this compound. It serves as the acylating agent, providing the bromoacetyl group that is attached to the 2-amino functionality of the benzothiazole ring. As a highly reactive acyl halide, bromoacetyl bromide readily reacts with the nucleophilic 2-aminobenzothiazole. The reaction involves the nucleophilic substitution at the carbonyl carbon of bromoacetyl bromide by the amino group, with the subsequent elimination of hydrogen bromide. In some procedures, chloroacetyl chloride is used as an alternative, which then requires a subsequent bromination step if the bromo-derivative is desired, or can be used to generate the chloro-analogue. researchgate.net The presence of the bromine atom in the final product is of particular synthetic importance, as it provides a convenient leaving group for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities on the acetamide (B32628) side chain. researchgate.net

Synthesis of this compound Derivatives and Related Scaffolds

The foundational structure of this compound serves as a versatile template for the development of a multitude of derivatives. Synthetic efforts have been directed towards modifications at three key positions: the benzothiazole moiety, the acetamide side chain, and through the conjugation with other heterocyclic rings to form hybrid compounds.

Modifications on the Benzothiazole Moiety

Modifications on the benzothiazole ring are typically achieved by starting with appropriately substituted 2-aminobenzothiazoles. These starting materials can be synthesized through various methods, such as the reaction of substituted anilines with thiocyanates. researchgate.net This approach allows for the introduction of a wide range of substituents, including halogens, alkyl, and nitro groups, onto the benzene (B151609) ring of the benzothiazole scaffold. evitachem.com These modifications can significantly influence the electronic properties and steric profile of the molecule, which in turn can modulate its biological activity.

| Starting Material | Reagents | Resulting Modification on Benzothiazole |

| 4-Fluoro-3-chloroaniline | Potassium thiocyanate, Glacial acetic acid, Bromine | 6-fluoro-7-chloro-2-aminobenzothiazole |

| Substituted o-nitroaniline | Ammonium thiocyanate, Bromine | Substituted 2-aminobenzothiazole |

| 4-methyl-4H-benzo researchgate.netarabjchem.orgoxazin-3-one | Ammonium thiocyanate, Bromine in acetic acid | Fused benzothiazolo benzoxazinone (B8607429) core |

Modifications on the Acetamide Side Chain

The bromine atom on the acetamide side chain of this compound is a key functional handle for a variety of chemical transformations. Nucleophilic substitution reactions are commonly employed to displace the bromide and introduce diverse functionalities. For instance, reaction with various amines, thiols, or alkoxides can lead to the formation of a wide array of derivatives with modified side chains. nih.govnih.gov These modifications are crucial for exploring the chemical space around the core scaffold and for optimizing the compound's interaction with biological targets.

| Reactant with this compound | Resulting Side Chain |

| 2-mercaptobenzothiazole (B37678) | 2-(benzothiazole-2-ylsulfanyl)-acetamide |

| Substituted anilines | N-aryl-2-(benzothiazol-2-ylamino)acetamide |

| Various thiols | 2-(organothio)acetamide |

| Carboxylic acids | Ester-linked side chains |

Hybrid Compound Synthesis (e.g., Triazole, Thiadiazole, Oxadiazole Conjugates)

A prominent strategy to enhance the biological activity of this compound is to conjugate it with other heterocyclic moieties known for their pharmacological properties, such as triazoles, thiadiazoles, and oxadiazoles. nih.gov The synthesis of these hybrid compounds often involves a multi-step approach. Typically, the this compound is first reacted with a molecule containing a suitable nucleophile (e.g., a thiol) that is part of another heterocyclic precursor. Subsequent cyclization reactions then lead to the formation of the desired hybrid molecule. This molecular hybridization approach aims to combine the pharmacophoric features of both heterocyclic systems to create novel compounds with potentially synergistic or enhanced biological activities. researchgate.net

| Heterocyclic Moiety | General Synthetic Strategy |

| Thiadiazole | Reaction of N-(6-nitrobenzo[d]thiazol-2-yl)-2-bromoacetamide with a substituted thiosemicarbazide (B42300) followed by cyclization. Alternatively, reaction with a pre-formed aminothiadiazole. nih.gov |

| Thiazolidinone | Condensation of an imine derived from 2-aminobenzothiazole with thioglycolic acid. The resulting thiazolidinone can be further functionalized. |

| Pyrazoline | Reaction of a chalcone (B49325) derived from a benzothiazole precursor with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including benzothiazole derivatives. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and sustainable chemical processes. nih.gov Key strategies in the green synthesis of benzothiazoles involve the use of alternative energy sources like ultrasound and microwave irradiation, as well as the application of environmentally friendly solvents and catalysts, such as ionic liquids and biocatalysts. nih.govmdpi.com These methods often result in shorter reaction times, higher yields, and simpler work-up procedures compared to traditional synthetic routes. kjscollege.com

Ultrasound-Assisted Synthesis Methods

Ultrasound irradiation has emerged as a significant tool in green chemistry for promoting organic reactions. kjscollege.com This technique utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures. This enhances mass transfer and accelerates reaction rates. kjscollege.com The advantages of ultrasound-assisted synthesis include mild reaction conditions, rapid reaction times, and high yields. nih.govresearchgate.net

One notable application of this method is in the one-pot, three-component click cycloaddition for constructing 1,4-disubstituted-1,2,3-triazoles that are tethered with a benzothiazole moiety. This reaction begins with a bromoacetamide benzothiazole derivative, sodium azide, and various terminal alkynes. nih.gov The process, which can be conducted under both conventional heating and ultrasound irradiation, benefits from the in situ generation of an azidoacetamide benzothiazole intermediate. nih.gov The ultrasound-assisted approach is highlighted as an efficient and eco-friendly method, proceeding in an aqueous dimethyl sulfoxide (B87167) (DMSO) medium. nih.gov

Studies comparing conventional methods with ultrasound-assisted synthesis for benzothiazole derivatives have demonstrated significant improvements in reaction times and yields under ultrasonic conditions. For instance, the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol (B119425) with various aldehydes has been successfully achieved under solvent-free conditions at room temperature using ultrasound. kjscollege.com

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis for a Benzothiazole Analogue

| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours | Minutes | nih.gov |

| Energy Consumption | High | Low | kjscollege.com |

| Yield | Moderate to Good | Excellent | nih.gov |

| Reaction Conditions | High Temperatures | Room Temperature | kjscollege.com |

| Solvent | Often organic solvents | Aqueous or solvent-free | kjscollege.comnih.gov |

Ionic Liquid Media Applications

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. thieme-connect.de They can function as both the solvent and the catalyst in chemical reactions. thieme-connect.de In the synthesis of benzothiazole analogues, acidic ionic liquids have proven to be particularly effective catalysts. ajol.info

For example, Brønsted acid ionic liquids have been employed as efficient and reusable catalysts for the one-pot, three-component synthesis of 1-[(1,3-benzothiazol-2-ylamino)methyl]-2-naphthols. thieme-connect.de This reaction involves 2-aminobenzothiazole, various aromatic aldehydes, and 2-naphthol. thieme-connect.de The use of ionic liquids in this context offers several advantages, including a broad substrate scope, short reaction times, and high yields with a low catalyst loading. thieme-connect.de Furthermore, these reactions can often be carried out under solvent-free conditions, further enhancing their green credentials. ajol.inforesearchgate.net

A comparative study on the synthesis of new benzo[d]thiazole derivatives highlighted the benefits of using solvent-free, ionic liquid-immobilized multi-component reactions over conventional methods that use standard catalysts and solvents. bohrium.com The ionic liquid-based method consistently resulted in higher yields. bohrium.com The reusability of these catalysts is a key feature; for instance, certain acidic ionic liquids can be recycled up to three times without a significant loss in their catalytic activity. thieme-connect.de

Table 2: Examples of Acidic Ionic Liquids Used in the Synthesis of Benzothiazole Analogues

| Ionic Liquid Catalyst | Abbreviation | Key Advantages | Reference |

|---|---|---|---|

| 1,3-bis(carboxymethyl)imidazolium Chloride | [BCMIM][Cl] | Benign medium, high yield, low catalyst loading | thieme-connect.de |

| Triethylammonium hydrogen sulfate | [Et3NH]HSO4 | Inexpensive, non-toxic, reusable | ajol.inforesearchgate.net |

| 2-pyrrolidonium hydrogen sulfate | [Hnhp]HSO4 | Efficient under solvent-free conditions | ajol.inforesearchgate.net |

| 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride | [Msim]Cl | Short reaction times, high yields | ajol.inforesearchgate.net |

| 1-methylimidazolium hydrogen sulfate | [Hmim]HSO4 | Effective catalyst for condensation reactions | ajol.info |

Mechanistic Investigations and Molecular Interactions

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanism of action for N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is not extensively detailed in publicly available literature. However, based on studies of the broader benzothiazole (B30560) class of compounds, its biological effects are likely exerted through interactions with various biological macromolecules. The reactivity of the α-bromo-acetamide moiety suggests a potential for covalent modification of nucleophilic residues within biological targets, such as cysteine or histidine residues in proteins.

The benzothiazole scaffold itself is known to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to its binding affinity for specific biological targets. Research on related benzothiazole derivatives indicates that their mechanisms of action can include the induction of apoptosis in cancer cells and the modulation of cellular signaling pathways. For instance, some N-1,3-benzothiazol-2-ylbenzamide derivatives have been identified as pro-apoptotic agents.

Identification of Potential Therapeutic Targets

The diverse pharmacological effects of benzothiazole derivatives stem from their ability to interact with a range of biological targets, including enzymes, receptors, and nucleic acids.

Enzyme Inhibition Studies

DNA Gyrase : N-(Benzothiazole-2-yl)pyrrolamide derivatives have been identified as inhibitors of the E. coli DNA gyrase B (GyrB) subunit. These compounds bind to the ATP-binding pocket of the enzyme, and their efficacy is influenced by substituents on the benzothiazole core. researchgate.net

SHP2 : While no direct inhibition by this compound is reported, other small molecules have been identified as inhibitors of the oncogenic tyrosine phosphatase SHP2. nih.gov

EGFR : Certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov These compounds typically compete with ATP for binding to the catalytic domain of the enzyme. nih.gov

Sirt2 : Thioacetamide-containing compounds have been explored as a starting point for the development of potent and selective inhibitors of Sirtuin 2 (SIRT2), a protein deacylase. nih.gov

Information regarding the direct inhibition of Enoyl-acyl-carrier protein reductase (ENR) and Factor Xa by this compound is not prominently featured in the reviewed literature.

Receptor Binding Studies

The interaction of benzothiazole derivatives with various receptors has been a subject of investigation, particularly in the context of neurological disorders.

Dopamine (B1211576) D4 receptor : Benzothiazole analogues have been developed as selective ligands for the dopamine D4 receptor, which is a target for treating substance use disorders. digitellinc.com These ligands have shown high binding affinity and subtype selectivity. digitellinc.com

Opioid Receptors : The development of dual-target ligands for the μ-opioid receptor and dopamine D3 receptor has been explored as a strategy for pain management with reduced abuse potential. nih.gov While not directly involving the title compound, this highlights the potential for benzothiazole-containing structures to interact with opioid receptors.

DNA Binding and Intercalation

The planar structure of the benzothiazole ring system suggests the potential for interaction with DNA. Studies on certain benzothiazole derivatives have confirmed their ability to bind to DNA, although the specific mode of interaction can vary. Some derivatives have been shown to act as DNA minor groove-binding agents rather than intercalators. researchgate.net The interaction with DNA can interfere with the function of enzymes such as topoisomerase IIα, leading to anticancer effects. researchgate.net The presence of cationic substituents on related structures has been shown to enhance electrostatic interactions within a chemical/DNA complex. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring and the acetamide (B32628) moiety.

Impact of Substituents on Biological Potency

SAR studies on various series of benzothiazole derivatives have revealed key structural features that modulate their biological effects. For instance, in a series of 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'-yl)acetamides, substitutions on the indole (B1671886) moiety were found to influence anti-inflammatory activity. chalcogen.ro Specifically, a 5-chloroindole (B142107) moiety resulted in greater activity compared to an unsubstituted indole. chalcogen.ro

In another study on 2-(benzothiazolylthio)acetamide derivatives as CCR3 receptor antagonists, the incorporation of substituents on both the benzothiazole ring and a piperidine (B6355638) side chain led to potent and selective compounds. nih.gov

The following interactive table summarizes the impact of substituents on the anti-inflammatory activity of a series of 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide derivatives.

| Compound | R | Anti-inflammatory Activity (% inhibition) |

| 3a | H | 10.8 |

| 3b | 5-CH3 | 12.1 |

| 3c | 7-CH3 | 11.5 |

| 3d | 5-Cl | 17.8 |

| 3e | 7-Cl | 15.2 |

| 3f | 5-Br | 16.3 |

| 3g | 7-Br | 14.6 |

Data sourced from a study on substituted benzothiazole derivatives. The activity was measured as the percentage of protection against carrageenan-induced edema. chalcogen.ro

This data indicates that electron-withdrawing groups, such as chloro and bromo, at the 5-position of the indole moiety tend to enhance anti-inflammatory activity more than electron-donating groups or substitutions at the 7-position.

Role of Core Benzothiazole Structure

The benzothiazole moiety is a bicyclic heterocyclic system that serves as the foundational scaffold of the molecule and is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic pharmaceutical agents, where it imparts a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net

The significance of the benzothiazole core in this compound can be attributed to several factors:

Pharmacophoric Contribution: The benzothiazole ring system itself is a potent pharmacophore, capable of engaging in various non-covalent interactions with biological targets such as enzymes and receptors. crimsonpublishers.com Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding sites.

Structural Rigidity and Planarity: The fused ring system provides a rigid, planar structure that can orient the other functional groups of the molecule in a defined spatial arrangement, which is often critical for specific receptor binding.

Hydrogen Bonding Capacity: The nitrogen and sulfur heteroatoms within the benzothiazole ring are potential sites for hydrogen bonding, which can contribute to the molecule's affinity and specificity for its biological targets. biointerfaceresearch.com The nitrogen atom can act as a hydrogen bond acceptor, a key interaction observed in the crystal structures of similar benzothiazole derivatives. mdpi.com

Research on various benzothiazole derivatives has consistently shown that this core structure is integral to their therapeutic effects. researchgate.net Its ability to interact with specific biological targets makes it a cornerstone in the design of novel therapeutic agents. nih.gov

Significance of the Acetamide Linker and Bromo-group

Connecting the stable benzothiazole core to a reactive functional group is the acetamide linker, which, together with the terminal bromine atom, dictates the compound's chemical reactivity and mechanism of action.

Acetamide Linker: The -NH-C(=O)-CH2- group serves as a crucial bridge within the molecule. Its role extends beyond simply connecting the benzothiazole ring to the bromine atom:

Conformational Flexibility: While the benzothiazole core is rigid, the acetamide linker introduces a degree of conformational flexibility, allowing the molecule to adopt different orientations to better fit into a binding pocket.

Hydrogen Bonding Sites: The amide group (-NH-C=O) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These sites are vital for forming specific interactions with biological macromolecules, thereby anchoring the molecule to its target. researchgate.net The presence of an acetamide linkage is a common strategy in medicinal chemistry to create lead molecules for further optimization. nih.gov

Bromo-group: The terminal bromine atom is a key functional group that confers high reactivity to the molecule.

Electrophilic Center: The carbon atom attached to the bromine is highly electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group and the bromine atom itself. This makes it susceptible to nucleophilic attack by residues such as cysteine (thiol group) or histidine (imidazole group) in proteins.

Good Leaving Group: The bromide ion is an excellent leaving group, facilitating covalent bond formation between the molecule and its biological target. This irreversible binding can lead to potent and long-lasting inhibition of enzyme activity. The reactivity of the bromoacetyl group is a well-established principle in the design of enzyme inhibitors.

Enhanced Biological Activity: The introduction of halogen atoms, such as bromine or chlorine, into a molecular structure has been observed to enhance antimicrobial activity in related heterocyclic compounds. nih.gov The bromo-group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes. N-bromoacetamide itself is known to be a reactive compound used in various chemical syntheses. researchgate.netnih.gov

Computational Chemistry and Cheminformatics Approaches

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed to understand how ligands like N-(1,3-benzothiazol-2-yl)acetamide derivatives interact with the active sites of proteins and other biological macromolecules. These studies are crucial for predicting binding affinity and identifying key interactions that stabilize the ligand-protein complex.

Molecular docking studies on various N-(1,3-benzothiazol-2-yl)acetamide derivatives have been conducted to predict their binding affinities and understand their interaction patterns with various protein targets. These studies reveal that the benzothiazole (B30560) acetamide (B32628) core can engage in multiple types of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stable binding.

For instance, docking studies on benzothiazole derivatives targeting enzymes like VEGFR-2 and BRAF kinase, which are significant in cancer progression, have shown specific binding modes. nih.gov The benzothiazole-2-amide portion of the molecule is often predicted to occupy the hinge region of the kinase, a critical area for inhibitor binding. nih.gov The acetamide's methylene (B1212753) group can enhance binding affinity by increasing the molecule's flexibility. nih.gov Similarly, in studies targeting E. coli dihydroorotase, derivatives of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide showed favorable binding affinities, with the most promising compound having a binding energy of -7.4 kcal/mol. semanticscholar.org

The binding interactions for several benzothiazole derivatives with their respective protein targets are summarized below. These interactions typically involve hydrogen bonding with key amino acid residues and hydrophobic interactions within the binding pocket.

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamides | E. coli dihydroorotase (2eg7) | -7.1 to -7.4 | Not Specified | semanticscholar.org |

| Benzothiazole-Thiadiazole Hybrids | VEGFR-2 | Not Specified | Interactions similar to sorafenib | nih.gov |

| Benzothiazole-Thiadiazole Hybrids | BRAF Kinase | Not Specified | Critical interactions in the BRAF site | nih.gov |

| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Alpha-glucosidase (3-TOP) | -9.8 | ASP242, ASP327, ARG526, HIS600 | researchgate.net |

| Benzothiazole-Lysozyme Interaction | Lysozyme | Not Specified | TRP108, ALA107, ILE98, TRP63 | mdpi.com |

A primary goal of molecular docking is to identify the specific binding pocket within a protein and elucidate the detailed interactions between the ligand and the amino acid residues in that pocket. For benzothiazole acetamide derivatives, docking simulations have successfully mapped their interactions within the active sites of various enzymes.

In the context of lysozyme, computational analyses revealed that the most significant interactions are aromatic, hydrophobic Van der Waals forces. mdpi.com Specifically, a T-shaped π-π stacking interaction occurs between the benzene (B151609) ring of the benzothiazole moiety and the aromatic residue TRP108 of the lysozyme. mdpi.com Additional stability is conferred by π-alkyl interactions with residues ALA107 and ILE98 and a π-sulfur interaction with TRP63. mdpi.com

When targeting the alpha-glucosidase enzyme (PDB: 3-TOP) with a related compound, N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide, docking studies identified key hydrogen bonds with amino acids ASP242, ASP327, and ARG526, as well as a π-π stacking interaction with HIS600. researchgate.net These specific interactions within the enzyme's active site suggest a potential mechanism for its inhibitory activity. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex compared to the static view provided by molecular docking. MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the complex.

For benzothiazole derivatives, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. biointerfaceresearch.comnih.govnih.gov For example, after docking benzimidazole (B57391) and benzothiazole derivatives into the active sites of SARS-CoV-2 Mpro and the human ACE2 receptor, MD simulations were performed on the most promising candidate. nih.gov These simulations help to understand protein stability, ligand properties, and the persistence of key protein-ligand interactions over the simulation period, confirming that the ligand remains stably bound within the active site. nih.gov Similarly, MD simulations were used to study the complex of p56lck with benzothiazole analogs, providing a deeper understanding of the structural requirements for inhibition. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

QSAR models have been developed for various series of benzothiazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. mdpi.comresearchgate.netnih.gov These models are typically generated using statistical methods like multiple linear regression (MLR). For a series of 1,2-benzisothiazol-3-one derivatives acting as caspase-3 inhibitors, a robust QSAR model was built using stepwise-multiple linear regression (SW-MLR). nih.gov This model showed good predictive power with a correlation coefficient (R²) of 0.91 for the training set of compounds. nih.gov The quality and predictive ability of such models are often validated internally using techniques like leave-one-out (LOO) cross-validation, which for the caspase-3 inhibitors yielded a high correlation coefficient (Q²) of 0.80. nih.gov Such predictive models are valuable tools in rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. inonu.edu.tr

A critical outcome of QSAR analysis is the identification of physicochemical descriptors that significantly impact the biological activity of the compounds. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., partition coefficient).

For a series of halogen- and amidino-substituted benzothiazoles, a QSAR model for cytotoxicity against non-tumor cells included BCUT descriptors, which are related to the eigenvalues of the molecular connectivity matrix. mdpi.com Specifically, the descriptors BELp1 (lowest negative eigenvalue weighted by polarizability) and BEHv6 (highest positive eigenvalue weighted by atomic van der Waals volumes) were found to be significant. mdpi.com In another study on caspase-3 inhibitors, it was concluded that atomic masses, atomic Sanderson electronegativities, and atomic van der Waals volumes played the main roles in the inhibitory activity. nih.gov The identification of these influential descriptors provides a deeper understanding of the structure-activity relationship and guides the modification of the lead compound to optimize its biological activity. inonu.edu.trnih.gov

In Silico ADME Predictions

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are computational models used to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify molecules with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures.

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the in silico ADME predictions for N-(1,3-benzothiazol-2-yl)-2-bromoacetamide. While computational ADME studies have been conducted on various other benzothiazole derivatives, providing a general understanding of the scaffold's behavior, specific data for the title compound is not publicly available. Such studies typically involve the use of software and web tools that calculate a range of physicochemical and pharmacokinetic parameters.

Should such an analysis be performed, the resulting data would typically be presented as follows:

Table 1: Hypothetical In Silico ADME Predictions for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific compound.)

| Property | Predicted Value | Acceptable Range/Interpretation |

| Physicochemical Properties | ||

| Molecular Weight ( g/mol ) | 271.13 | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water Partition) | Data not available | -0.4 to +5.6 |

| H-Bond Donors | Data not available | ≤ 5 (Lipinski's Rule) |

| H-Bond Acceptors | Data not available | ≤ 10 (Lipinski's Rule) |

| Topological Polar Surface Area | Data not available | < 140 Ų |

| Absorption & Distribution | ||

| Human Intestinal Absorption | Data not available | High (>80%) / Low (<30%) |

| Caco-2 Permeability | Data not available | High / Low |

| Blood-Brain Barrier (BBB) Perm. | Data not available | Yes / No |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Data not available | Yes / No |

| CYP450 3A4 Inhibitor | Data not available | Yes / No |

Quantum Chemical Calculations (e.g., HOMO-LUMO, Mulliken Charges)

Quantum chemical calculations provide deep insights into the electronic structure, reactivity, and stability of a molecule. Methods like Density Functional Theory (DFT) are commonly used to determine properties such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charges (Mulliken charges). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

Specific quantum chemical calculations, including HOMO-LUMO analysis and Mulliken charge distribution for this compound, have not been found in the reviewed scientific literature. While such studies are common for novel compounds and various benzothiazole analogs, the data for this particular molecule is not available in published research. researchgate.net These calculations are essential for understanding the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

If quantum chemical calculations were performed, the key findings would be summarized in a table similar to the one below:

Table 2: Hypothetical Quantum Chemical Calculation Parameters for this compound (Note: The following data is for illustrative purposes and is not derived from actual computational studies on this compound.)

| Parameter | Calculated Value | Interpretation |

| Frontier Molecular Orbitals | ||

| EHOMO (eV) | Data not available | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | Data not available | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE eV) | Data not available | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Atomic Charges | ||

| Mulliken Charge on N (thiazole) | Data not available | Provides insight into the local electronic density and sites for intermolecular interactions. |

| Mulliken Charge on S (thiazole) | Data not available | Indicates the charge distribution around the sulfur atom. |

| Mulliken Charge on C=O (carbonyl) | Data not available | Highlights the electrophilic nature of the carbonyl carbon. |

The HOMO orbital would likely be distributed over the electron-rich benzothiazole ring system, indicating its role as the primary site for electron donation. Conversely, the LUMO might be localized around the acetamide moiety, particularly the electrophilic carbonyl carbon and the carbon atom attached to the bromine, suggesting these are potential sites for nucleophilic attack. The Mulliken charge analysis would further quantify the partial charges on each atom, identifying the most electropositive and electronegative centers within the molecule, which is crucial for predicting its interaction with biological targets.

Experimental Methodologies in Research on N 1,3 Benzothiazol 2 Yl 2 Bromoacetamide

In Vitro Biological Assays

In vitro studies are fundamental in the initial screening and characterization of the biological effects of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide and related compounds. These assays are performed in a controlled laboratory environment using cells, enzymes, or microorganisms.

Cell-Based Assays (e.g., Cytotoxicity, Proliferation, Apoptosis Induction, Enzyme Activity)

Cell-based assays are crucial for evaluating the effects of benzothiazole (B30560) derivatives on cellular processes. A common application is in cancer research, where the antiproliferative activity of these compounds is assessed against various human cancer cell lines. For instance, a series of N-1,3-benzothiazol-2-ylbenzamide derivatives were studied for their effects on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. researchgate.netscispace.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cell viability and proliferation. nih.govnih.gov In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. Studies on various acetamide (B32628) and benzothiazole derivatives have utilized this method to determine their cytotoxic effects and calculate the IC50 value, which represents the concentration of a compound required to inhibit cell growth by 50%. nih.govnih.gov

Beyond cytotoxicity, researchers investigate the mechanisms of cell death induced by these compounds. Assays for apoptosis induction, such as measuring the enrichment of mono- and oligonucleosomes in the cytoplasm, are employed. researchgate.netscispace.com An increase in these histone-associated DNA fragments is a hallmark of apoptosis. researchgate.netscispace.com Furthermore, the activity of key apoptosis-related proteins like caspases can be measured to confirm the apoptotic pathway. nih.govtbzmed.ac.ir

Table 1: Examples of Cell-Based Assays on Benzothiazole and Acetamide Derivatives

| Cell Line | Assay Type | Purpose | Finding |

|---|---|---|---|

| HepG2, MCF-7 | MTT Assay | Evaluate antiproliferative activity | Certain N-1,3-benzothiazol-2-ylbenzamide derivatives showed prominent inhibitory effects on cell growth. researchgate.netscispace.com |

| MCF-7 | Apoptosis Assay | Measure mono- and oligonucleosome enrichment | A specific benzamide (B126) derivative demonstrated a clear pro-apoptotic effect on MCF-7 cells. researchgate.netscispace.com |

| PC3, U87, MDA | MTT Assay | Determine cytotoxic activity | Various 1,3,4-thiadiazole (B1197879) derivatives showed better anticancer activity against MDA (breast cancer) cells compared to PC3 (prostate cancer) and U87 (glioblastoma) cells. nih.gov |

| MDA-MB-468, PC-12, MCF-7 | MTT Assay, Caspase-3 Activity, TUNEL Assay | Evaluate cytotoxicity and pro-apoptosis activity | Phenylacetamide derivatives were found to be highly effective against cancer cells by triggering apoptosis through caspase-3 activity. tbzmed.ac.ir |

Biochemical Assays (e.g., Enzyme Inhibition, Receptor Binding)

Biochemical assays focus on the interaction of compounds with specific molecular targets, such as enzymes or receptors. These assays are critical for understanding the mechanism of action. Benzothiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease.

For example, derivatives have been evaluated as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurodegenerative diseases. mdpi.com Other studies have focused on enzymes like c-Jun NH2-terminal protein kinase (JNK), where inhibitors may offer neuroprotective properties. nih.gov The inhibitory activity is typically quantified by measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

In the context of diabetes, benzothiazole derivatives have been assessed for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in regulating glucocorticoid levels. nih.gov Similarly, the potential of related compounds to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, has been explored as a strategy for managing blood glucose levels. mdpi.com These studies often involve molecular docking simulations as an in silico approach to predict the binding interactions between the compound and the enzyme's active site before performing the in vitro biochemical assays. mdpi.com

Table 2: Enzyme Inhibition Studies with Benzothiazole-Related Compounds

| Enzyme Target | Therapeutic Area | Key Findings |

|---|---|---|

| Monoamine Oxidase (MAO) | Neurodegenerative Diseases | Certain benzothiazole derivatives were identified as potential MAO inhibitors. mdpi.comanadolu.edu.tr |

| c-Jun NH2-terminal protein kinase (JNK) | Ischemic Insults | A specific benzothiazole derivative, AS601245, was shown to inhibit the JNK signaling pathway. nih.gov |

| 11β-HSD1 | Diabetes | N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were evaluated as inhibitors. nih.gov |

| α-Glucosidase | Diabetes | Novel N-arylacetamides emerged as potent inhibitors with IC50 values better than the standard drug, acarbose. mdpi.com |

Microbiological Assays (e.g., MIC, Zone of Inhibition, Growth Inhibition)

The antimicrobial potential of this compound and its analogs is evaluated using microbiological assays against a panel of pathogenic bacteria and fungi. nih.gov The primary methods used are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and agar (B569324) disk diffusion to measure the zone of inhibition.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ucl.ac.be This method provides quantitative data on the potency of the compound. For example, derivatives of 2-mercaptobenzothiazole (B37678) have been screened against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with some compounds showing MIC values as low as 3.12 µg/mL. ucl.ac.be

The zone of inhibition assay is a qualitative or semi-quantitative method where a filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. nih.gov After incubation, the diameter of the clear zone around the disc, where microbial growth is inhibited, is measured. This provides a preliminary assessment of antimicrobial activity. nih.gov

Table 3: Microbiological Assay Data for Benzothiazole Derivatives

| Derivative Class | Microorganism | Assay | Result |

|---|---|---|---|

| 2-Mercaptobenzothiazoles | Staphylococcus aureus | MIC | An active compound showed an MIC of 3.12 µg/mL. ucl.ac.be |

| 2-Mercaptobenzothiazoles | Escherichia coli | MIC | An active compound showed an MIC of 25 µg/mL. ucl.ac.be |

| N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides | Various Bacteria & Fungi | MIC | A potent compound exhibited MICs in the range of 10.7–21.4 µmol mL⁻¹ × 10⁻². nih.gov |

| Heteroaryl nitazoxanide (B1678950) analogs | Escherichia coli | Zone of Inhibition | A synthesized compound displayed a 20 mm zone of inhibition, superior to the parent drug. nih.gov |

In Vivo Preclinical Studies (excluding human clinical trials)

Following promising in vitro results, preclinical studies in animal models are conducted to evaluate the efficacy and pharmacokinetic profile of candidate compounds in a living organism.

Animal Models for Efficacy Evaluation (e.g., Anti-inflammatory, Analgesic, Antithrombotic)

To assess the therapeutic potential of benzothiazole derivatives, researchers use established animal models that mimic human diseases. For analgesic activity, tests such as the tail-flick, tail-clip, hot-plate, and writhing tests are commonly used in mice or rats. nih.gov These models measure the animal's response to thermal or chemical pain stimuli after administration of the test compound. For example, certain acetamide derivatives of 1,3-benzothiazol-2(3H)-one showed significant antinociceptive activity in these tests. nih.gov

For evaluating neuroprotective effects, models of cerebral ischemia are employed. In a gerbil model of transient global ischemia, the administration of a JNK inhibitor based on a benzothiazole structure provided significant protection against the loss of hippocampal CA1 neurons. nih.gov Similarly, in a rat model of focal cerebral ischemia, the same compound demonstrated a significant neuroprotective effect. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how these processes relate to its therapeutic effect. While specific PK/PD data for this compound is not detailed in the provided search results, the general approach involves administering the compound to animals (e.g., rats, mice) via different routes and then collecting blood and tissue samples over time to measure drug concentrations. mdpi.com These investigations are crucial for optimizing the compound's structure to achieve favorable drug-like properties. mdpi.com

Future Research Directions and Therapeutic Implications

Design and Synthesis of Advanced N-(1,3-benzothiazol-2-yl)-2-bromoacetamide Analogues with Enhanced Potency and Selectivity

The development of next-generation therapeutics hinges on the rational design and synthesis of analogues with superior performance. For derivatives of this compound, research is focused on modifying the core structure to enhance biological activity, improve selectivity for specific molecular targets, and optimize physicochemical properties. researchgate.net

A key strategy involves the substitution at various positions on the benzothiazole (B30560) ring and modification of the bromoacetamide side chain. For instance, the synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide (B32628) has yielded compounds with remarkable antitumor potential against a range of cancer cell lines. nih.gov Similarly, the introduction of a substituted bromopyridine acetamide moiety onto the benzothiazole scaffold has produced a derivative with potent antitumor activity against SKRB-3, SW620, A549, and HepG2 cell lines, with IC50 values as low as 1.2 nM. nih.gov

Achieving selectivity is another critical goal. By modifying the benzothiazole scaffold, researchers have successfully designed potent and selective inhibitors of specific isoforms of phosphoinositide 3-kinase (PI3K). mdpi.com One promising compound demonstrated excellent anti-proliferative activity and selectivity in multiple cancer cell lines, particularly prostate cancer. Molecular docking studies confirmed that a morpholine (B109124) group at the 2-position of the benzothiazole was crucial for this potent activity, validating the rational design approach. mdpi.com Further modifications, such as creating hybrid molecules that conjugate the benzothiazole core with other pharmacologically active moieties like 1,2,3-triazole, have led to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org

The table below showcases examples of advanced benzothiazole analogues and their enhanced biological activities.

| Compound Class | Modification | Target/Activity | Potency |

| Substituted Pyridine Acetamide Benzothiazoles | Introduction of a bromopyridine acetamide group | Antitumor (SKRB-3, SW620, A549, HepG2 cell lines) | IC50 values of 1.2 nM, 4.3 nM, 44 nM, and 48 nM, respectively. nih.gov |

| Benzothiazole-Triazole Hybrids | Conjugation with 1,2,3-triazole and hydrazone/thiosemicarbazone linkage | EGFR Inhibition | High cytotoxicity against cancer cell lines. rsc.org |

| Piperazine (B1678402) Benzothiazoles | Incorporation of piperazine and dichlorobenzenesulfonamide moieties | Antiproliferative (HepG2 and DU-145 cell lines) | CC50 values of 8 ± 2 µM and 9 ± 2 µM, respectively. ijprajournal.com |

| PI3Kβ Selective Inhibitors | Morpholine group at the 2-position of benzothiazole | PI3Kβ Kinase Inhibition | 88.3% inhibition at 1 µM concentration. mdpi.com |

Exploration of Novel Therapeutic Applications Beyond Established Areas

While the anticancer properties of benzothiazole derivatives are well-documented, their structural versatility allows for a broad spectrum of pharmacological activities. nih.govmdpi.com Future research is actively exploring their potential in therapeutic areas beyond oncology.

Neurodegenerative Diseases: Benzothiazole analogues are being investigated as potential treatments for complex neurological disorders. bohrium.com Their ability to interact with multiple biological targets makes them promising candidates for diseases like Alzheimer's. nih.gov For example, novel benzothiazole derivatives have been designed as multi-target-directed ligands that interact with the histamine (B1213489) H3 receptor (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant to the pathology of Alzheimer's disease. nih.gov One lead compound showed high affinity for H3R and potent inhibitory activity against the other three enzymes, marking it as a promising candidate for further development. nih.gov

Infectious Diseases: The rise of multi-drug-resistant microorganisms necessitates the discovery of new antimicrobial agents. jchemrev.comjchemrev.com Benzothiazole derivatives have demonstrated significant potential as antibacterial, antifungal, and antitubercular agents. jchemrev.comnih.govpcbiochemres.com These compounds can inhibit enzymes essential for bacterial survival, such as those involved in cell-wall synthesis, DNA replication, and vital biosynthetic pathways. nih.gov Research has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis. nih.govpcbiochemres.com

Other Therapeutic Areas: The pharmacological reach of benzothiazoles also extends to anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and anti-HIV activities. jchemrev.comjchemrev.com Their diverse biological profile suggests that with further optimization, these compounds could yield novel treatments for a wide range of conditions. benthamscience.comjchemrev.com

| Therapeutic Area | Biological Target(s)/Mechanism | Example Application |

| Neurodegenerative Disorders | Histamine H3 receptor, Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Treatment of Alzheimer's Disease. nih.gov |

| Infectious Diseases | Bacterial DNA replication, cell wall synthesis, cell division enzymes | Broad-spectrum antibacterial agents, treatment for tuberculosis. nih.gov |

| Inflammatory Conditions | Cyclooxygenase (COX), Lipoxygenase | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs). jchemrev.com |

| Viral Infections | HIV-1 Protease | Anti-HIV agents. jchemrev.comjchemrev.com |

| Diabetes | Aldose reductase | Management of chronic diabetic complications. benthamscience.com |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully harness the therapeutic potential of this compound and its analogues, a profound understanding of their mechanism of action is required. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the complex interactions between these compounds and biological systems.

By comparing the gene transcription profiles of cancer cell lines that are sensitive to benzothiazole compounds with those that have acquired resistance, researchers can identify key genes and pathways involved in the drug's efficacy and resistance mechanisms. nih.govbohrium.com For instance, such transcriptomic analyses have revealed that acquired resistance to the benzothiazole derivative 2-(4-amino-3-methylphenyl)benzothiazole is linked to aberrant Aryl hydrocarbon Receptor (AhR) signaling and a significant upregulation of cyp1b1 gene expression, a gene implicated in resistance to other therapeutic agents. nih.govbohrium.com

A multi-omics approach can provide a more holistic view:

Genomics: Can identify genetic mutations or variations that confer sensitivity or resistance to benzothiazole compounds.

Transcriptomics: Reveals changes in gene expression patterns upon drug treatment, highlighting the cellular pathways that are modulated.

Proteomics: Identifies the specific protein targets the compound binds to and quantifies changes in protein expression and post-translational modifications, offering direct insight into the mechanism of action.

Metabolomics: Analyzes changes in metabolic profiles to understand how the compound affects cellular metabolism and to identify potential biomarkers of drug response.

By integrating these datasets, researchers can construct detailed models of the drug's mechanism of action, identify predictive biomarkers for patient stratification, and uncover potential off-target effects, thereby accelerating the development of more effective and safer benzothiazole-based therapies.

Development of Targeted Delivery Systems for Benzothiazole-Based Compounds

Optimizing the delivery of benzothiazole-based compounds to their intended site of action is a critical area of future research. Many potent compounds face challenges such as poor water solubility, which can limit their bioavailability and clinical application. researchgate.net Targeted delivery systems, particularly those based on nanotechnology, offer a promising solution to overcome these hurdles. researchgate.net

Researchers have successfully synthesized novel chitosan-based polymers and nanoparticles incorporating benzothiazole substituents. nih.govresearchgate.net These nano-systems have demonstrated significant in vivo antibacterial activity, in some cases surpassing that of commercial antibiotics, while exhibiting low toxicity. nih.gov The formation of these nanoparticles is achieved through methods like ionic gelation, where electrostatic interactions between a chitosan (B1678972) derivative and an agent like sodium tripolyphosphate lead to the self-assembly of nanoparticle aggregates. mdpi.com

Other nanomaterials, such as silica-based complexes and zinc oxide nanoparticles, are also being explored for their potential in delivering benzothiazole derivatives. researchgate.nethumanjournals.com These targeted delivery systems can be engineered to:

Improve Solubility: Encapsulating hydrophobic benzothiazole compounds within a hydrophilic nanoparticle core can enhance their solubility and bioavailability.

Enable Targeted Delivery: The surface of nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on target cells, such as cancer cells, thereby increasing drug concentration at the site of action and minimizing systemic toxicity.

Provide Controlled Release: Nanocarriers can be designed to release their drug payload in response to specific stimuli present in the target environment (e.g., pH, enzymes), ensuring the drug is released where it is most needed.

| Delivery System | Composition | Intended Application | Key Advantage(s) |

| Chitosan Nanoparticles | Benzothiazole derivatives of chitosan, sodium tripolyphosphate | Antibacterial therapy | Enhanced antibacterial activity, low toxicity, biocompatibility. nih.govmdpi.com |

| Mesoporous Silica Nanoparticles | Silica with a porous structure | Targeted cancer therapy | High surface area for drug loading, tunable particle size, ease of surface functionalization. researchgate.net |

| Polymer-Drug Conjugates | Covalent linkage of benzothiazole to a polymer backbone | General drug delivery | Improved pharmacokinetics and solubility. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-2-bromoacetamide derivatives?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, 2-aminobenzothiazole derivatives can react with bromoacetyl bromide in a polar aprotic solvent (e.g., chloroform) under reflux conditions. Purification typically involves crystallization from ethanol or aqueous ethanol, as demonstrated in analogous syntheses of benzothiazole-acetamide compounds .

- Key Considerations : Monitor reaction progress via TLC or NMR. Optimize stoichiometry to avoid side products like dimerization.

Q. How are N-(1,3-benzothiazol-2-yl)acetamide derivatives characterized structurally?

- Methodology :

- Spectroscopy : Use and NMR to confirm substitution patterns and bond formation (e.g., acetamide carbonyl resonance at ~165–170 ppm) .

- Elemental Analysis : Verify purity and stoichiometry (e.g., C, H, N, S content) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1660–1680 cm, N-H stretches at ~3100–3300 cm) .

Q. What crystallization strategies are effective for benzothiazole-acetamide compounds?

- Methodology : Slow evaporation from ethanol or ethanol/water mixtures is widely used. For example, triclinic crystal systems (space group ) with hydrogen-bonded dimers have been reported for similar compounds. Non-classical interactions (e.g., SS contacts) can stabilize crystal packing .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

- Methodology :

- Data Collection : Use high-resolution synchrotron or in-house diffractometers (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Address disorder in bulky substituents (e.g., adamantyl groups) using PART and SIMU instructions .

- Validation : Check for reasonable R-factors (<0.05) and validate hydrogen-bonding networks using Mercury or OLEX2 .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for benzothiazole-acetamides?

- Case Study : If NMR suggests planar geometry but crystallography shows gauche conformations (e.g., dihedral angles of ~–100°), investigate dynamic effects in solution. Variable-temperature NMR or DFT calculations can reconcile discrepancies .

- Recommendation : Cross-validate using multiple techniques (e.g., NOESY for spatial proximity, computational modeling for energy-minimized conformers).

Q. How can structure-activity relationships (SAR) guide the design of bioactive this compound derivatives?

- Methodology :

- Modifications : Introduce electron-withdrawing groups (e.g., Br) at the acetamide position to enhance electrophilicity. Substitute benzothiazole with methoxy or methyl groups to modulate solubility and binding affinity .

- Testing : Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituents with activity. For example, sulfanylacetamide derivatives show promise as Wnt/β-catenin inhibitors .

Q. What computational methods predict the reactivity of the bromoacetamide moiety in benzothiazole derivatives?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.